(1R,2S)-1,2-bis[4-(trifluoromethyl)phenyl]ethane-1,2-diamine
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Overview
Description
(1R,2S)-1,2-bis[4-(trifluoromethyl)phenyl]ethane-1,2-diamine is an organic compound characterized by the presence of two trifluoromethyl-substituted phenyl groups attached to an ethane-1,2-diamine backbone. This compound is notable for its stereochemistry, with the (1R,2S) configuration indicating specific spatial arrangements of its atoms. The trifluoromethyl groups contribute to its unique chemical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-1,2-bis[4-(trifluoromethyl)phenyl]ethane-1,2-diamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-(trifluoromethyl)benzaldehyde and ethylenediamine.
Condensation Reaction: The initial step involves a condensation reaction between 4-(trifluoromethyl)benzaldehyde and ethylenediamine under acidic conditions to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired diamine compound.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-1,2-bis[4-(trifluoromethyl)phenyl]ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding imine or amine oxide derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can further reduce any imine intermediates back to the diamine.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace one or more fluorine atoms.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Polar solvents such as methanol, ethanol, and acetonitrile are commonly used.
Major Products
The major products formed from these reactions include imine derivatives, amine oxides, and substituted trifluoromethyl compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, (1R,2S)-1,2-bis[4-(trifluoromethyl)phenyl]ethane-1,2-diamine is used as a chiral ligand in asymmetric synthesis. Its unique stereochemistry allows it to induce chirality in various catalytic reactions, leading to the formation of enantiomerically pure products.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein-ligand interactions. Its trifluoromethyl groups enhance its binding affinity to certain biological targets, making it a valuable tool in drug discovery.
Medicine
In medicine, this compound is investigated for its potential as a therapeutic agent. Its ability to interact with specific molecular targets suggests it could be developed into drugs for treating various diseases.
Industry
Industrially, the compound is used in the synthesis of advanced materials and specialty chemicals. Its unique chemical properties make it suitable for applications in the production of polymers, coatings, and electronic materials.
Mechanism of Action
The mechanism of action of (1R,2S)-1,2-bis[4-(trifluoromethyl)phenyl]ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance its binding affinity, allowing it to modulate the activity of these targets. This modulation can result in various biological effects, such as enzyme inhibition or receptor activation, depending on the specific target and context.
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-2-[4-(Trifluoromethyl)phenyl]cyclopropanamine hydrochloride: This compound shares the trifluoromethyl-substituted phenyl group but differs in its cyclopropane backbone.
(1R)-1-[4-(trifluoromethyl)phenyl]ethane-1,2-diol: Similar in structure but contains hydroxyl groups instead of amine groups.
Uniqueness
(1R,2S)-1,2-bis[4-(trifluoromethyl)phenyl]ethane-1,2-diamine is unique due to its specific stereochemistry and the presence of two trifluoromethyl-substituted phenyl groups. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H14F6N2 |
---|---|
Molecular Weight |
348.29 g/mol |
IUPAC Name |
(1R,2S)-1,2-bis[4-(trifluoromethyl)phenyl]ethane-1,2-diamine |
InChI |
InChI=1S/C16H14F6N2/c17-15(18,19)11-5-1-9(2-6-11)13(23)14(24)10-3-7-12(8-4-10)16(20,21)22/h1-8,13-14H,23-24H2/t13-,14+ |
InChI Key |
MLOYHHKFBCFAAD-OKILXGFUSA-N |
Isomeric SMILES |
C1=CC(=CC=C1[C@H]([C@H](C2=CC=C(C=C2)C(F)(F)F)N)N)C(F)(F)F |
Canonical SMILES |
C1=CC(=CC=C1C(C(C2=CC=C(C=C2)C(F)(F)F)N)N)C(F)(F)F |
Origin of Product |
United States |
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